molecular formula C7H3FN2O2S B073514 2-Fluoro-6-nitro-1,3-benzothiazole CAS No. 1131-75-5

2-Fluoro-6-nitro-1,3-benzothiazole

Cat. No.: B073514
CAS No.: 1131-75-5
M. Wt: 198.18 g/mol
InChI Key: SIWVINOOVIDLFI-UHFFFAOYSA-N
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Description

2-Fluoro-6-nitro-1,3-benzothiazole is a heterocyclic compound that contains both a benzene ring and a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorine and nitro groups in its structure imparts unique chemical properties that can be exploited for various scientific and industrial purposes.

Preparation Methods

The synthesis of 2-Fluoro-6-nitro-1,3-benzothiazole can be achieved through several synthetic routes. One common method involves the nitration of 2-fluorobenzothiazole using a mixture of nitric acid and sulfuric acid. This reaction typically requires controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the benzothiazole ring .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow nitration, which allows for better control over reaction conditions and yields. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the synthesis more sustainable .

Chemical Reactions Analysis

2-Fluoro-6-nitro-1,3-benzothiazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Comparison with Similar Compounds

2-Fluoro-6-nitro-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in the combination of the electron-withdrawing nitro group and the electron-donating fluorine atom, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-fluoro-6-nitro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O2S/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWVINOOVIDLFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506266
Record name 2-Fluoro-6-nitro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131-75-5
Record name 2-Fluoro-6-nitro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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